Cas no 3568-00-1 (Mebutizide)

Mebutizide structure
Mebutizide structure
Product Name:Mebutizide
CAS No:3568-00-1
MF:C13H20ClN3O4S2
MW:381.898599624634
CID:309189
PubChem ID:71652
Update Time:2025-04-19

Mebutizide Chemical and Physical Properties

Names and Identifiers

    • 2H-1,2,4-Benzothiadiazine-7-sulfonamide,6-chloro-3-(1,2-dimethylbutyl)-3,4-dihydro-, 1,1-dioxide
    • Mebutizide
    • 6-chloro-3-(3-methylpentan-2-yl)-1,1-dioxo-3,4-dihydro-2H-1λ<sup>6</sup>,2,4-benzothiadiazine-7-sulfonamide
    • 6-Chlor-3-< 1,2-dimethyl-butyl> -7-sulfamoyl-3,4-dihydro-< 1,2,4> -benzothiadiazin-1,1-dioxid
    • 6-chloro-3-(1,2-dimethylbutyl)-3,4-dihydro-2h-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
    • AC1Q6TPW
    • Mebuthiazide
    • Mebutizid
    • Mebutizida
    • Mebutizide (INN)
    • Mebutizidum
    • Neoniagar
    • AKOS030242001
    • MEBUTIZIDE [INN]
    • EINECS 222-660-0
    • Mebutizidum [INN-Latin]
    • Minusten
    • Mebutizide [INN:DCF]
    • CHEMBL2105212
    • Betalevo
    • 6-Chloro-3,4-dihydro-3-(1,2-dimethylbutyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
    • Triniagar
    • DTXSID90863202
    • UNII-7738AS8324
    • MEBUTIZIDE [WHO-DD]
    • Q6804380
    • CHEBI:135597
    • 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-(1,2-dimethylbutyl)-3,4-dihydro-, 1,1-dioxide
    • 7738AS8324
    • D07172
    • 6-Chloro-3-(3-methylpentan-2-yl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide
    • DB13430
    • 6-chloro-3-(3-methylpentan-2-yl)-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide
    • Devalene
    • FT-0670961
    • Mebutizida [INN-Spanish]
    • 3568-00-1
    • SCHEMBL323002
    • MEBUTIZIDE [MART.]
    • NS00048517
    • C03AA13
    • KJLLKLRVCJAFRY-UHFFFAOYSA-N
    • Mebutizidum (INN-Latin)
    • 6-chloro-3-(1,2-dimethylbutyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide
    • Mebutizida (INN-Spanish)
    • MEBUTIZIDE (MART.)
    • Inchi: 1S/C13H20ClN3O4S2/c1-4-7(2)8(3)13-16-10-5-9(14)11(22(15,18)19)6-12(10)23(20,21)17-13/h5-8,13,16-17H,4H2,1-3H3,(H2,15,18,19)
    • InChI Key: KJLLKLRVCJAFRY-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC2=C(C=1)NC(C(C)C(C)CC)NS2(=O)=O)S(N)(=O)=O

Computed Properties

  • Exact Mass: 381.058
  • Monoisotopic Mass: 381.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 629
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 135A^2

Experimental Properties

  • Density: 1.374
  • Boiling Point: 567.8°Cat760mmHg
  • Flash Point: 297.2°C
  • Refractive Index: 1.564

Mebutizide Pricemore >>

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